4-(2,5-Dioxo-3-(4-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide
Description
4-(2,5-Dioxo-3-(4-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a pyrrolidinyl dione core substituted with a 4-chlorophenyl group and a methyl group. Its structural uniqueness arises from the electron-withdrawing chlorine substituent on the phenyl ring and the steric influence of the methyl group on the pyrrolidinyl ring, which may influence its binding affinity and metabolic stability compared to analogs.
Properties
CAS No. |
28103-45-9 |
|---|---|
Molecular Formula |
C17H15ClN2O4S |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c1-17(11-2-4-12(18)5-3-11)10-15(21)20(16(17)22)13-6-8-14(9-7-13)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24) |
InChI Key |
HWKLLEASJCIBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization with maleic anhydride to produce the pyrrolidinone ring. The final step involves the sulfonation of the pyrrolidinone derivative with benzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Chlorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-(4-Chlorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between 4-(2,5-Dioxo-3-(4-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide and two closely related analogs:
Key Findings:
Substituent Effects on Reactivity: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to the unsubstituted phenyl analogs. The methyl group on the pyrrolidinyl ring introduces steric hindrance, which could reduce rotational freedom and improve target selectivity compared to non-methylated analogs.
Safety and Handling: The 3-fluoro analog (CAS 30438-06-3) has a documented safety profile under GHS guidelines, requiring standard precautions for sulfonamide handling (e.g., eye protection, ventilation) .
Its strong electron-withdrawing group may enhance interactions with polar residues in enzymatic active sites . The target compound’s 4-chloro and methyl substituents could offer a balance between lipophilicity and steric accessibility, but experimental validation is lacking.
Notes
- Safety and handling protocols should be inferred cautiously, as minor structural changes can significantly alter toxicity.
Biological Activity
The compound 4-(2,5-Dioxo-3-(4-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H30N2O4
- Molecular Weight : 410.51 g/mol
- InChIKey : ADRMXWZYTIGXGZ-RLPDXURBSA-N
The compound features a pyrrolidine ring fused with a benzenesulfonamide moiety, which is crucial for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties.
Antimicrobial Activity
Sulfonamides are primarily known for their antibacterial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it exhibits moderate to high antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of specific kinases involved in cancer progression
In vitro studies demonstrated that the compound can significantly reduce cell viability in cancer models, suggesting its potential as a lead compound for further development.
The biological activity of 4-(2,5-Dioxo-3-(4-chlorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors or proteins that regulate cellular processes related to growth and survival.
Study 1: Antibacterial Efficacy
A recent study examined the efficacy of this compound against several bacterial strains using standard disk diffusion methods. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Streptococcus pneumoniae | 18 |
These findings suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Study 2: Anticancer Activity
In a separate study focusing on its anticancer effects, the compound was tested on human breast cancer cell lines (MCF-7). The results were promising:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
At higher concentrations (≥25 µM), there was a marked reduction in cell viability, indicating potential effectiveness as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
